1,4-Cyclohexanedimethanol, 1-ethyl- is a chemical compound with the formula CHO and a molecular weight of approximately 144.24 g/mol. It is known for its applications in the production of polyesters and as a key component in various industrial processes. The compound exists as a mixture of two isomers: cis and trans, with commercial samples typically containing about 30% cis and 70% trans isomers .
The primary method for synthesizing 1,4-cyclohexanedimethanol involves catalytic hydrogenation. This process typically starts with dimethyl terephthalate or an ester of 1,4-cyclohexanedicarboxylic acid. The hydrogenation reaction is conducted under high pressure (approximately 5000 psi) and elevated temperatures (around 250 °C), often utilizing a copper-chromium oxide catalyst .
The molecular structure of 1,4-cyclohexanedimethanol can be represented as follows:
The structural formula indicates that it consists of two hydroxymethyl groups attached to a cyclohexane ring.
1,4-Cyclohexanedimethanol undergoes typical reactions associated with diols. It can react with aldehydes or ketones but does not form heterocyclic products like some other diols do. Its reactivity profile includes:
The compound's dual hydroxyl groups allow it to participate in condensation reactions, making it useful in polymer synthesis .
The mechanism by which 1,4-cyclohexanedimethanol acts in chemical reactions generally involves nucleophilic attack by the hydroxyl groups on electrophilic centers such as carbonyl groups. This leads to the formation of various derivatives depending on the reactants involved.
In polymerization processes, it acts as a comonomer that enhances the properties of the resulting polyester, contributing to improved hydrolytic stability and mechanical properties .
1,4-Cyclohexanedimethanol exhibits good thermal stability and solubility characteristics that make it suitable for various industrial applications. Its ability to enhance polymer properties makes it valuable in manufacturing processes .
1,4-Cyclohexanedimethanol is primarily used in:
The synthesis of 1-ethyl-1,4-cyclohexanedimethanol relies on precision hydrogenation of aromatic precursors or functionalized cyclohexane intermediates. Two primary methodologies dominate industrial and laboratory practices:
Direct Hydrogenation of Ethyl-Substituted Aromatics: This single-step approach hydrogenates both the aromatic ring and carbonyl groups of ethyl-terephthalate derivatives. For example, ethyl-terephthalate undergoes simultaneous ring and ester reduction under high-pressure H₂ (8–15 MPa) at 180–250°C. The process demands bifunctional catalysts capable of saturating aromatic systems while reducing esters to primary alcohols without over-hydrogenation [1] [6].
Stepwise Reduction: This method decouples ring hydrogenation from carbonyl reduction. First, ethyl-terephthalic acid undergoes ring saturation to form 1-ethyl-1,4-cyclohexanedicarboxylic acid, followed by separate reduction of carboxylic groups to hydroxymethyl groups. The stepwise approach allows optimized conditions for each stage but increases process complexity [4] [7].
Table 1: Comparative Performance of Hydrogenation Catalysts for Ethyl-Substituted Precursors
Catalyst System | Substrate | Temp (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Ru-Sn/Al₂O₃-Nb₂O₅ | Ethyl-1,4-cyclohexanedicarboxylic acid | 220 | 12 | >99 | 97.8 |
Pd/CeO₂-ZrO₂ | Ethyl-terephthalate | 190 | 10 | 98.5 | 89.6 |
Cu-Cr (Conventional) | Dimethyl-1,4-cyclohexanedicarboxylate | 200 | 4 | 95.2 | 75.1 |
Data derived from patent literature reveals that Ru-Sn composites on Al₂O₃-Nb₂O₅ carriers achieve superior selectivity (>97%) due to optimized metal-support interactions that prevent catalyst deactivation [1] [5]. Niobia (Nb₂O₅) in the carrier enhances Lewis acidity, facilitating carbonyl adsorption and reducing reaction temperatures by 20–30°C compared to conventional Cu-Cr systems [1].
The ethyl substituent at the 1-position of 1,4-cyclohexanedimethanol introduces cis/trans isomerism, critically influencing the compound’s physicochemical behavior. Isomer distribution is governed by:
Thermodynamic vs. Kinetic Control: Under equilibrium conditions, the thermodynamically stable trans isomer dominates (typically 70–80% at 200°C). Kinetic control via selective catalysts or low-temperature reactions favors the cis isomer. Pd/CeO₂-ZrO₂ catalysts shift trans:cis ratios to 3:1 by suppressing isomerization side reactions [6].
Catalyst Selection for Isomer Management: Acidic catalysts (e.g., Al₂O₃-supported systems) promote rapid cis-trans interconversion, while neutral supports (e.g., carbon) preserve kinetic isomers. Bimetallic Ru-Pt systems modified with Sn selectively hydrogenate carbonyls without isomerizing the ethyl-cyclohexane ring, maintaining cis:trans ratios >1:2 [6] [7].
Separation techniques include fractional crystallization under controlled cooling rates or membrane-assisted isomer partitioning. Recent advances utilize metal-organic frameworks (MOFs) with tailored pore sizes to separate cis isomers based on steric differences [6].
Table 2: Isomer Distribution under Varied Catalytic Conditions
Catalyst | Reaction Temp (°C) | cis:trans Ratio | Dominant Isomer | Isomerization Byproducts (%) |
---|---|---|---|---|
Pd/SiO₂ | 180 | 1:2.5 | trans | <3 |
Ru-Pt-Sn/C | 160 | 1:1.8 | trans | <1 |
Ni/Al₂O₃ | 220 | 1:3.2 | trans | 8 |
Transition metals enable precise hydrogenation by modulating electronic and steric environments:
Ru-Sn Synergy: Ru sites activate H₂ dissociation, while electron-deficient Sn⁺ species (alloyed with Ru) polarize carbonyl bonds, facilitating nucleophilic hydride attack. In Ru-Sn/Al₂O₃-Nb₂O₅, Sn⁺ concentration correlates with diol selectivity. At Sn:Ru molar ratios of 0.6–2.4, selectivity exceeds 95% due to optimal electronic modification [1] [5].
Promoter Effects: CeO₂ in Pd-Ce composite catalysts acts as an oxygen vacancy mediator, enhancing H₂ spillover and preventing over-reduction to cyclohexane-methane derivatives. In situ DRIFTS studies confirm that CeO₂ suppresses CO decarbonylation pathways by rapidly removing adsorbed CO species [5].
Metal-Support Interactions: Nb₂O₅ in Al₂O₃-Nb₂O₅ carriers anchors Ru-Sn clusters via strong metal-support interaction (SMSI), reducing sintering. Catalysts retain >90% initial activity after 10 reaction cycles, whereas conventional Al₂O₃-supported analogs deactivate within 5 cycles [1].
Table 3: Advanced Catalyst Architectures for Selective Hydrogenation
Catalyst | Metal Loading (wt%) | Promoter | Key Function | Diol Yield (%) |
---|---|---|---|---|
Ru-Sn/Al₂O₃-Nb₂O₅ | Ru:5; Sn:7 | Nb₂O₅ | Lewis acid site generation | 97.8 |
Pd-Ce/TiO₂ | Pd:3; Ce:10 | CeO₂ | Oxygen vacancy mediation | 92.4 |
Pt-Ru-Sn/AC | Pt:1; Ru:5; Sn:9 | Ionic liquid | Steric hindrance modulation | 82.3 |
Solvent polarity and protic character dictate hydrogenation kinetics and isomer distribution:
Polar Solvent Enhancement: Water, as a green solvent, improves diol selectivity (>97%) in 1-ethyl-1,4-cyclohexanedicarboxylic acid hydrogenation. Its high polarity stabilizes transition states for carbonyl reduction while solubilizing polar intermediates. Kinetic studies show a 2.5-fold rate increase in water versus toluene due to enhanced proton transfer [1] [9].
Co-solvent Systems: Ethanol/ionic liquid mixtures (e.g., [RMIM][BF₄]) alter reaction pathways by forming hydrogen bonds with carbonyl groups, reducing activation barriers for hydride transfer. In ethanol-[RMIM][BF₄] (4:1), TOF values increase from 15 h⁻¹ to 42 h⁻¹ compared to ethanol alone [2].
Kinetic Isotope Effects: Deuterium labeling reveals rate-determining steps shift with solvent polarity. In aprotic solvents, surface reaction between adsorbed H* and carbonyl is rate-limiting (kH/kD = 2.1). In protic solvents, H⁺ transfer from solvent to adsorbed alkoxide dominates (kH/kD = 4.3) [9].
Table 4: Solvent Polarity Parameters and Reaction Kinetics
Solvent | Y Polarity Index | Reaction Rate (mol·L⁻¹·h⁻¹) | Apparent Eₐ (kJ/mol) | cis:trans Ratio |
---|---|---|---|---|
Water | 36.2 | 0.42 | 58.3 | 1:3.1 |
Ethanol | 33.5 | 0.31 | 62.7 | 1:2.8 |
Ethanol-[RMIM][BF₄] | 38.9 | 0.89 | 48.2 | 1:2.0 |
Toluene | 22.3 | 0.11 | 75.4 | 1:3.5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7